(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

説明

Structural Analysis of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid

Molecular Architecture and Stereochemical Configuration

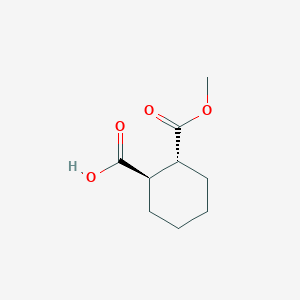

The molecule features a cyclohexane ring with two vicinal substituents: a methoxycarbonyl group (-CO$$2$$CH$$3$$) at position 2 and a carboxylic acid group (-CO$$_2$$H) at position 1. The (1R,2R) configuration denotes that both substituents occupy axial positions in the chair conformation when viewed from the same face of the ring (Figure 1). However, steric strain drives these groups to adopt equatorial positions in the predominant conformer.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C$$9$$H$${14}$$O$$_4$$ |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | (1R,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid |

| CAS Number | 96894-64-3 |

The chair conformation minimizes 1,3-diaxial interactions, favoring equatorial placement of bulky groups. For this compound, the methoxycarbonyl and carboxylic acid groups preferentially occupy equatorial positions, reducing steric strain by ~7.6 kJ/mol compared to axial orientations.

Comparative Conformational Studies with Cis/Trans Isomers

The stereochemistry of 1,2-disubstituted cyclohexanes significantly impacts conformational stability:

Cis Isomers:

- In cis-1,2-disubstituted cyclohexanes, one substituent is axial while the other is equatorial, resulting in gauche interactions (3.8 kJ/mol) and 1,3-diaxial strain (7.6 kJ/mol).

- For example, cis-1,2-cyclohexanedicarboxylic acid exhibits a 2.7 kcal/mol strain due to combined gauche and 1,3-diaxial effects.

Trans Isomers:

- Trans-1,2-disubstituted cyclohexanes adopt diequatorial conformations, avoiding 1,3-diaxial strain but retaining minor gauche interactions (~3.8 kJ/mol).

- Experimental studies show trans-1,2-cyclohexanedicarboxylic acid dianions favor axial positions in polar aprotic solvents (e.g., DMSO) due to solvation effects, but equatorial dominance persists in aqueous solutions.

Conformational Energy Comparison:

| Isomer | Dominant Conformer | Strain Energy (kJ/mol) |

|---|---|---|

| Cis | Axial-equatorial | 11.4 |

| Trans | Diequatorial | 3.8 |

For this compound, the trans-diequatorial conformation dominates, minimizing strain to ~3.8 kJ/mol.

Intramolecular Strain Analysis from Vicinal Functional Group Interactions

The proximity of the methoxycarbonyl and carboxylic acid groups introduces steric and electronic effects:

Steric Strain:

- 1,3-Diaxial Interactions : Axial placement of either group would introduce 1,3-diaxial strain (1.35 kcal/mol for -CO$$2$$H; 1.27 kcal/mol for -CO$$2$$CH$$_3$$).

- Gauche Interactions : In the diequatorial conformation, the dihedral angle between substituents is ~60°, resulting in a gauche interaction (3.8 kJ/mol).

Electronic Effects:

- Hydrogen bonding between the carboxylic acid proton and the methoxycarbonyl oxygen is negligible in nonpolar solvents but stabilizes the monoanion in polar media (e.g., DMSO).

- The ester group’s electron-withdrawing nature slightly polarizes the cyclohexane ring, influencing reactivity in substitution reactions.

Strain Energy Contributions:

| Interaction Type | Energy Contribution (kJ/mol) |

|---|---|

| 1,3-Diaxial (axial) | 7.6 (per substituent) |

| Gauche (diequatorial) | 3.8 |

| Torsional (ring strain) | 0 (chair conformation) |

特性

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPVRGRPPYECC-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706006 | |

| Record name | (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96894-64-3 | |

| Record name | (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material and General Synthetic Route

The primary starting material for synthesizing (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is cyclohexane-1,2-dicarboxylic acid . The general synthetic approach involves selective esterification of one of the two carboxylic acid groups to form the methoxycarbonyl ester, while leaving the other carboxylic acid group intact.

Esterification Process

- Reagents and Conditions : The esterification is typically carried out by reacting cyclohexane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Mechanism : The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by methanol, and subsequent elimination of water to form the ester.

- Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the desired (1R,2R) stereoisomer.

Industrial Scale Considerations

Industrial production often employs continuous flow reactors to optimize reaction efficiency and yield. Automated control of temperature, reaction time, and reagent feed rates ensures consistent product quality and scalability.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | Cyclohexane-1,2-dicarboxylic acid | Base compound |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Mono-methyl ester formation |

| Purification | Recrystallization or chromatography | Pure this compound |

Enzymatic Resolution and Biocatalytic Methods

Enzymatic Hydrolysis of Dimethyl Cyclohexane-1,2-dicarboxylate

A more stereoselective approach involves enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate using lipases or esterases to selectively hydrolyze one ester group, yielding the desired this compound with high enantiomeric excess.

- Enzymes Used : Immobilized enzymes such as Novozym™ 435 (Candida antarctica lipase B), Chirotech Esterase K or N, and other commercial lipases have been employed.

- Advantages : This method provides high stereoselectivity (>98% enantiomeric excess), eliminates the need for salt upgrades, and allows enzyme recycling.

- Reaction Conditions : Substrate concentrations typically range from 10 to 200 g/L, with enzyme loadings of 1–20% relative to substrate weight. Immobilization matrices are often cross-linked with agents like glutaraldehyde to enhance enzyme stability.

Process Outline

| Step | Description | Notes |

|---|---|---|

| Substrate | Dimethyl cyclohexane-1,2-dicarboxylate | Racemic or diastereomeric mixture |

| Enzymatic Hydrolysis | Lipase-catalyzed selective ester hydrolysis | Immobilized enzyme for reusability |

| Product Isolation | Separation of monoester acid with high e.e. | >98% enantiomeric excess achievable |

Patent-Documented Methodology

According to patent WO2011149938A2, enzymatic hydrolysis processes using immobilized lipases provide an efficient, cost-effective route to this compound. The process avoids mammalian-derived enzymes like pig liver esterase, instead favoring industrially scalable enzymes with improved selectivity and stability.

Reaction Types and Chemical Transformations

The compound can undergo further chemical transformations, which are relevant to its preparation and downstream applications:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Cyclohexane-1,2-dione or cyclohexane-1,2-dialdehyde |

| Reduction | Lithium aluminum hydride, sodium borohydride | (1R,2R)-2-(Hydroxymethyl)cyclohexanecarboxylic acid |

| Substitution | Amines, alcohols (nucleophilic substitution) | Various substituted cyclohexane derivatives |

These transformations highlight the versatility of the compound as a synthetic intermediate.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Enzymes | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Esterification | Cyclohexane-1,2-dicarboxylic acid | Methanol, acid catalyst (H2SO4) | Simple, scalable | Less stereoselective |

| Enzymatic Hydrolysis | Dimethyl cyclohexane-1,2-dicarboxylate | Immobilized lipases (Novozym™ 435) | High stereoselectivity, reusable enzyme | Requires enzyme optimization |

Research Findings and Practical Notes

- Enzymatic hydrolysis methods provide superior stereochemical control, which is crucial for applications in asymmetric synthesis and pharmaceutical intermediates.

- Immobilized enzymes improve process economics by enabling catalyst recycling and continuous processing.

- Continuous flow chemical esterification methods are favored industrially for large-scale production due to operational simplicity and robustness.

- The stereochemistry of the product significantly influences its biological activity and further chemical reactivity.

化学反応の分析

Types of Reactions

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dialdehyde.

Reduction: Formation of (1R,2R)-2-(Hydroxymethyl)cyclohexanecarboxylic acid.

Substitution: Formation of various substituted cyclohexane derivatives.

科学的研究の応用

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

類似化合物との比較

Structural and Stereochemical Variants

The compound’s activity and applications are highly dependent on its stereochemistry and substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Stereochemical Comparison

Functional Group Modifications

- Methoxycarbonyl vs.

- Amino and Hydroxyl Substitutions: Compounds like (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride (CAS 158414-45-0) exhibit enhanced pharmacological relevance, such as antimicrobial activity, due to amino group integration .

生物活性

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound characterized by its cyclohexane structure with carboxylic acid and ester functional groups. Its unique stereochemistry and functional groups suggest potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

- Chemical Formula : C9H14O4

- Molecular Weight : 186.21 g/mol

- CAS Number : 96894-64-3

- IUPAC Name : (1R,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act through:

- Enzyme Inhibition : The presence of both carboxylic acid and ester groups allows for potential interactions with various enzymes, possibly leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : Its stereochemistry plays a crucial role in binding affinity to biological receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of carboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Case studies involving structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells or inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored, particularly in models of acute inflammation. It may inhibit the release of pro-inflammatory cytokines or modulate immune cell activity, thus contributing to reduced inflammation.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for developing new antimicrobial agents.

- Anticancer Activity : In vitro tests on cancer cell lines demonstrated that compounds similar to this compound induced apoptosis through caspase activation pathways. The IC50 values were reported in the low micromolar range, indicating potent activity.

- Inflammation Model : In a mouse model of paw edema induced by carrageenan, treatment with the compound led to a significant reduction in swelling compared to controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |

| Cyclohexane-1,2-dicarboxylic acid | Moderate antimicrobial | Cell membrane disruption |

| (1R,2R)-2-(Hydroxymethyl)cyclohexanecarboxylic acid | Low anticancer | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid, and how is stereochemical integrity maintained?

- Methodology : The compound is synthesized via esterification of cyclohexane-1-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. A key step involves maintaining the (1R,2R) configuration by controlling reaction parameters like temperature and catalyst choice to avoid racemization. Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis are employed to ensure enantiopurity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology : Stereochemical validation uses:

- Chiral HPLC : Separates enantiomers based on retention times.

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) correlations in 2D-NMR (e.g., NOESY) confirm spatial proximity of substituents.

- X-ray Crystallography : Provides absolute configuration via crystal structure analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclohexane ring protons) and carbon types.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodology : Density Functional Theory (DFT) calculations predict transition states and energy barriers for esterification and cyclization steps. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Software like Gaussian or ORCA is used to model stereoelectronic effects influencing enantioselectivity .

Q. What strategies resolve contradictions in reported yields or by-product formation during synthesis?

- Methodology : Systematic parameter screening (e.g., temperature, catalyst loading) using Design of Experiments (DoE) identifies critical variables. For example:

- By-product analysis : LC-MS detects intermediates like partial esters or decarboxylated derivatives.

- Kinetic studies : In situ FT-IR monitors reaction progress to optimize time and minimize side reactions .

Q. How does the methoxycarbonyl group influence the compound’s stability under varying pH conditions?

- Methodology : Stability studies in buffered solutions (pH 1–12) at 25–40°C, analyzed via:

- HPLC-PDA : Quantifies degradation products (e.g., hydrolysis to cyclohexane-1,2-dicarboxylic acid).

- TGA/DSC : Assesses thermal stability and decomposition pathways. The electron-withdrawing methoxycarbonyl group increases susceptibility to alkaline hydrolysis compared to non-ester analogs .

Q. What advanced techniques study the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。